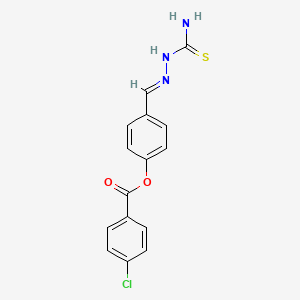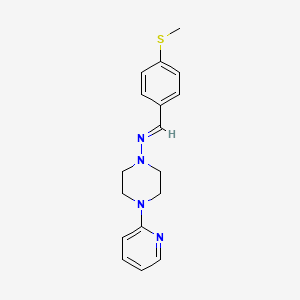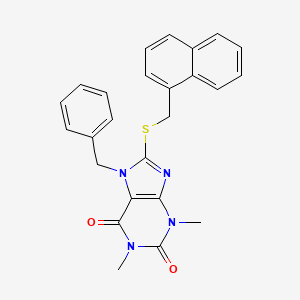![molecular formula C16H22Cl3N3O3 B11980723 N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide](/img/structure/B11980723.png)
N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide: is a synthetic organic compound with the molecular formula C16H22Cl3N3O3 and a molecular weight of 410.731 g/mol . This compound is characterized by the presence of a trichloromethyl group, a nitroaniline moiety, and an octanamide chain. It is primarily used in research settings due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-nitroaniline with trichloroacetaldehyde to form an intermediate compound.
Amidation Reaction: The intermediate is then reacted with octanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst: Triethylamine or pyridine
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Reduction: N-[2,2,2-trichloro-1-(3-aminoanilino)ethyl]octanamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Octanoic acid and 3-nitroaniline
Applications De Recherche Scientifique
N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular function.
Cell Membrane Disruption: The compound could disrupt cell membranes, leading to cell death.
Comparaison Avec Des Composés Similaires
N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide can be compared with other similar compounds, such as:
N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]octanamide: Similar structure but with a chloro group instead of a nitro group.
N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide: Similar structure but with a chloro group at the para position.
N-[2,2,2-trichloro-1-(2-toluidino)ethyl]octanamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in this compound imparts unique chemical and biological properties, making it distinct from its analogs. This functional group can participate in various chemical reactions and may contribute to the compound’s potential biological activity.
Propriétés
Formule moléculaire |
C16H22Cl3N3O3 |
|---|---|
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide |
InChI |
InChI=1S/C16H22Cl3N3O3/c1-2-3-4-5-6-10-14(23)21-15(16(17,18)19)20-12-8-7-9-13(11-12)22(24)25/h7-9,11,15,20H,2-6,10H2,1H3,(H,21,23) |
Clé InChI |
DENFJTUEWCQQIN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-cyclohexyl-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11980671.png)



![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11980698.png)
![Isopropyl (2E)-2-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11980699.png)

![N-(4-methylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11980707.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11980711.png)
![3-cyclopropyl-N'-[(E)-(4-ethylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11980712.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980727.png)

